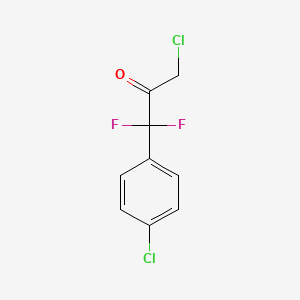
7-chloroindolizine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloroindolizine-2-carboxylic acid is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound features a chloro-substituted indolizine ring, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The presence of the carboxylic acid group at the 2-position further enhances its reactivity and potential for derivatization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloroindolizine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkylpyridines with cyanohydrin triflates to form 2-aminoindolizines, which can then be further functionalized to introduce the chloro and carboxylic acid groups . Another approach involves the use of 1-cyanocyclopropane-1-carboxylic acid, which undergoes base and iodine-induced cyclization to form the indolizine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloroindolizine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce the carboxylic acid to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized indolizine derivatives.
Scientific Research Applications
7-chloroindolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Similar in structure but lacks the chloro group, which can significantly alter its reactivity and biological activity.
7-bromoindolizine-2-carboxylic acid: Similar but with a bromo group instead of a chloro group, which can affect its chemical properties and reactivity.
Indole-3-acetic acid: A plant hormone with a different substitution pattern, leading to distinct biological activities.
Uniqueness
7-chloroindolizine-2-carboxylic acid is unique due to the presence of both the chloro and carboxylic acid groups, which confer specific reactivity and potential for derivatization. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
1206974-14-2 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride](/img/structure/B6231431.png)
